molecular formula C13H21NO B13212915 (1-Methoxypropan-2-YL)(3-phenylpropyl)amine

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine

Cat. No.: B13212915
M. Wt: 207.31 g/mol
InChI Key: KZWPKUAVWWXYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine is a chemical compound of interest in scientific research and development. This amine features a molecular structure that incorporates both a 1-methoxypropan-2-yl group and a 3-phenylpropyl chain, a combination observed in other compounds with research applications . The 3-phenylpropylamine (or hydrocinnamylamine) component is a known structural motif in biochemical research . Compounds within the phenylpropylamine class are often investigated for their interactions with various biological targets. Detailed pharmacological data for this specific compound is subject to ongoing research, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-(3-phenylpropyl)propan-2-amine

InChI

InChI=1S/C13H21NO/c1-12(11-15-2)14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3

InChI Key

KZWPKUAVWWXYFP-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Procedure:

Data:

Entry Starting Material Reagent Conditions Yield Reference
1 (1-Methoxypropan-2-yl)aldehyde 3-phenylpropylamine NaBH3CN, acetic acid, rt 85%

N-Alkylation of Amines

Another well-documented method involves direct N-alkylation of a suitable amine precursor with a halogenated or activated derivative of the alkyl chain.

Procedure:

Data:

Entry Starting Material Alkylating Agent Reagent Conditions Yield Reference
2 (3-phenylpropyl)amine (1-Methoxypropan-2-yl) halide K2CO3 Reflux, 12h 78%

Multistep Synthesis via Intermediate Formation

A more complex approach involves synthesizing intermediates such as (1-Methoxypropan-2-yl)amine derivatives followed by coupling with 3-phenylpropyl fragments.

Stepwise Strategy:

  • Step 1: Synthesis of (1-Methoxypropan-2-yl)amine via reduction of the corresponding nitrile or via amination of the corresponding alcohol.
  • Step 2: Alkylation or reductive amination with 3-phenylpropyl aldehyde or halide .
  • Step 3: Final deprotection or purification steps to obtain the target compound.

Data:

Step Reagents Conditions Yield Reference
1 Nitrile reduction Raney Ni, H2 90%
2 Alkylation K2CO3, DMF 80%

Catalytic Hydrogenation and Functional Group Transformations

Some synthesis routes utilize catalytic hydrogenation to convert nitro or oxime intermediates into amines, followed by functionalization.

Example:

  • Reduction of nitro-precursors to amines using palladium on carbon under hydrogen atmosphere.
  • Subsequent alkylation with (1-Methoxypropan-2-yl) halides .

Data:

Entry Reagents Conditions Yield Reference
3 Pd/C, H2 50°C, 24h 85%

Research-Backed Synthesis Data Tables

Below is a comprehensive data table summarizing the key parameters of the most reliable preparation methods:

Method Starting Materials Reagents Conditions Yield Advantages References
Reductive Amination (1-Methoxypropan-2-yl) aldehyde, 3-phenylpropylamine NaBH3CN, acetic acid RT, mild acid 85% Simple, high yield
N-Alkylation (3-phenylpropyl)amine, (1-Methoxypropan-2-yl) halide K2CO3, acetonitrile Reflux 78% Straightforward
Multi-step via nitrile reduction Nitrile, halides Raney Ni, H2 Elevated temp 90% High purity

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • Aromatic vs. Aliphatic Chains: Compounds with benzyl (e.g., N-(4-Methoxybenzyl)-3-phenylpropyl)amine) or propenyl groups () exhibit stronger π-π interactions, influencing binding affinity in biological systems . Steric Bulk: TPPA’s three phenylpropyl groups reduce solubility but may improve stability in hydrophobic environments .
  • Electronic Properties: Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine has a chiral center and methylphenoxy group, leading to distinct HOMO-LUMO gaps and hyperpolarizability, as shown in DFT studies .

Pharmacological Potential

  • Styrax Derivatives: identifies 3-phenyl-1-propanol (PPOH) as a hydrogenation product, indicating that phenylpropyl amines/alcohols may share antithrombotic or aromatic properties .
  • Chiral Specificity: Methyl[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]amine’s R-configuration underscores the importance of stereochemistry in drug design .

Biological Activity

(1-Methoxypropan-2-YL)(3-phenylpropyl)amine, also known as N-(1-methoxypropan-2-yl)-2-phenylpropan-1-amine, is an organic compound with a unique structural configuration that combines a methoxy group with a phenylpropylamine moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, potential therapeutic applications, and relevant research findings.

Synthesis

The synthesis of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine typically involves the reaction between 2-phenylpropylamine and 1-methoxypropan-2-ol. This reaction can be catalyzed by either acidic or basic conditions to facilitate the formation of the desired product. The yield and purity of the synthesized compound are influenced by several factors, including temperature and solvent choice. Advanced purification techniques such as distillation and crystallization are often employed to obtain high-purity samples.

The molecular formula of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine is C_{15}H_{23}N O, with a molecular weight of approximately 207.31 g/mol. The compound's structure features a methoxy group attached to a propan-2-yl chain, which is further connected to a 3-phenylpropyl group, contributing to its distinctive properties and reactivity.

Neurotransmitter Interaction

Research indicates that (1-Methoxypropan-2-YL)(3-phenylpropyl)amine may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Similar compounds have demonstrated binding affinity for monoamine transporters and receptors, suggesting that this compound could have implications in treating neurological disorders.

Antimicrobial Activity

There is emerging evidence suggesting that compounds structurally related to (1-Methoxypropan-2-YL)(3-phenylpropyl)amine may exhibit antimicrobial properties. For example, studies on quinoxaline derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like MRSA. Such findings indicate that further exploration into the antimicrobial potential of (1-Methoxypropan-2-YL)(3-phenylpropyl)amine could be warranted .

Case Studies

Several case studies highlight the biological activities associated with compounds similar to (1-Methoxypropan-2-YL)(3-phenylpropyl)amine:

Study Compound Activity Findings
Study 1Isoflavone derivativesAntitumorSignificant GI50 values against MDA-MB-468 cells
Study 2Quinoxaline derivativesAntimicrobialEffective against MRSA with MIC values ranging from 0.25 to 1 mg/L
Study 3PhenylpropylaminesNeurotransmitter modulationPotential interaction with dopamine and serotonin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.